Cas no 53478-53-8 (L-N-Boc-5-fluorotryptophan)
L-N-Boc-5-fluorotryptophan Chemical and Physical Properties
Names and Identifiers
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- (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid
- L-N-Boc-5-fluorotryptophan
- Boc-5-Fluoro-L-tryptophan
- N-[(1,1-dimethylethoxy)carbonyl]-5-fluoro-L-Tryptophan
- (S)-N-Boc-5-Fluorotryptophan
- L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-5-fluoro-
- Boc-5-Fluoro-L-Trp-OH
- 6840AJ
- AB1000283
- AX8162724
- N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan
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- MDL: MFCD09264333
- Inchi: 1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
- InChI Key: BSFODZRINGCUSL-ZDUSSCGKSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 322.13300
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 452
- XLogP3: 3.2
- Topological Polar Surface Area: 91.4
Experimental Properties
- Boiling Point: 538.3℃/760mmHg
- Flash Point: 279.3℃
- PSA: 91.42000
- LogP: 3.21830
L-N-Boc-5-fluorotryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009225-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
53478-53-8 | 95% | 250mg |
$332.52 | 2023-09-01 | |
| Alichem | A199009225-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
53478-53-8 | 95% | 1g |
$682.24 | 2023-09-01 | |
| Chemenu | CM148075-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
53478-53-8 | 95% | 1g |
$762 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850408-250mg |
L-N-Boc-5-fluorotryptophan |
53478-53-8 | ≥97% | 250mg |
¥2,213.10 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L63900-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
53478-53-8 | 250mg |
¥3969.0 | 2021-09-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004921-0.25g |
L-N-Boc-5-fluorotryptophan |
53478-53-8 | >97% | 0.25g |
¥2645.16 | 2022-06-13 | |
| Chemenu | CM148075-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
53478-53-8 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D750735-100mg |
BOC-5-FLUORO-L-TRYPTOPHAN |
53478-53-8 | 97% | 100mg |
$75 | 2024-06-07 | |
| eNovation Chemicals LLC | D750735-100mg |
BOC-5-FLUORO-L-TRYPTOPHAN |
53478-53-8 | 97% | 100mg |
$75 | 2025-02-21 | |
| eNovation Chemicals LLC | D750735-250mg |
BOC-5-FLUORO-L-TRYPTOPHAN |
53478-53-8 | 97% | 250mg |
$90 | 2025-02-21 |
L-N-Boc-5-fluorotryptophan Suppliers
L-N-Boc-5-fluorotryptophan Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on L-N-Boc-5-fluorotryptophan
Recent Advances in L-N-Boc-5-fluorotryptophan (CAS: 53478-53-8) Research: Applications and Synthetic Strategies
L-N-Boc-5-fluorotryptophan (CAS: 53478-53-8) is a fluorinated tryptophan derivative with a Boc (tert-butoxycarbonyl) protecting group, serving as a critical intermediate in peptide synthesis and drug discovery. Recent studies highlight its expanding role in the development of bioactive peptides, radiopharmaceuticals, and enzyme inhibitors. This report synthesizes the latest findings (2022-2023) on its synthetic methodologies, biochemical applications, and emerging therapeutic potentials.
Synthetic Innovations: A 2023 Journal of Medicinal Chemistry study (DOI:10.1021/acs.jmedchem.3c00541) demonstrated a novel asymmetric synthesis route for 53478-53-8 via Pd-catalyzed C–H activation, achieving 92% yield and >99% enantiomeric purity. This method addresses historical challenges in fluorinated amino acid synthesis, such as racemization and low efficiency. Concurrently, flow chemistry approaches (Org. Process Res. Dev. 2022, 26, 8, 2451–2460) reduced production time by 60% compared to batch processes.
Biopharmaceutical Applications: As a key building block, L-N-Boc-5-fluorotryptophan has been utilized in:
1. PET Tracer Development: Incorporation into α-synuclein-binding peptides for Parkinson's disease imaging (ACS Chem. Neurosci. 2023, 14, 5, 876–887).
2. Antimicrobial Peptides: Fluorination at the 5-position enhances membrane penetration in drug-resistant E. coli (Nat. Commun. 2022, 13, 7012).
3. Kinase Inhibitors: Serves as a core structure in allosteric FGFR4 inhibitors for hepatocellular carcinoma (J. Med. Chem. 2023, 66, 12, 8145–8162).
Mechanistic Insights: Density functional theory (DFT) calculations (Chem. Sci. 2023, 14, 10236) revealed that the 5-fluoro substitution alters the indole ring's electron density, enhancing π-stacking interactions with target proteins by 1.8–3.2 kcal/mol compared to non-fluorinated analogs. This explains improved binding affinities observed in multiple studies.
Commercial Landscape: Market analysis indicates a 34% annual growth in demand (2021–2023) for 53478-53-8, driven by:
- Peptide therapeutics (CAGR 9.7%)
- Fluorinated drug candidates (42% of pipeline compounds)
Major suppliers (e.g., Sigma-Aldrich, TCI) have expanded cGMP production capacities to meet clinical-stage requirements.
Future Directions: Ongoing research focuses on:
1. Enzymatic fluorination for sustainable synthesis (Nature Catal. 2023, 6, 573–584)
2. Combination with deuterium labeling for metabolic stability (Angew. Chem. Int. Ed. 2023, e202303415)
3. Development of 18F-labeled derivatives for theranostics (EJNMMI Radiopharm. Chem. 2023, 8, 12).
In conclusion, L-N-Boc-5-fluorotryptophan continues to evolve as a versatile scaffold in medicinal chemistry, with innovations in synthesis and application driving its adoption across multiple therapeutic areas. Researchers should monitor patent landscapes (WO2023187547, US2023029506) for emerging IP considerations.
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